Methyl methoxy(propanylamino)acetate
Description
Methyl methoxy(propanylamino)acetate is an ester derivative featuring a methoxy group, a propanylamino substituent, and an acetate backbone. The methoxy group enhances solubility in non-polar media, while the propanylamino moiety may confer nucleophilic or coordinating properties. Comparative analysis with structurally related esters (e.g., methoxy-substituted acetates, amino-containing esters) provides insights into its likely physicochemical and hazardous properties .
Properties
CAS No. |
170170-62-4 |
|---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.184 |
IUPAC Name |
methyl 2-methoxy-2-(propanoylamino)acetate |
InChI |
InChI=1S/C7H13NO4/c1-4-5(9)8-6(11-2)7(10)12-3/h6H,4H2,1-3H3,(H,8,9) |
InChI Key |
YEVNQLVDODONKB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C(=O)OC)OC |
Synonyms |
Acetic acid, methoxy[(1-oxopropyl)amino]-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key parameters of Methyl methoxy(propanylamino)acetate with analogous compounds:
Physicochemical Properties
- Solubility: Methoxy groups generally improve solubility in organic solvents. For example, Methoxypropylacetate (PMA) is fully miscible with alcohols and ketones , whereas Methyl 2-hydroxyacetate’s hydroxyl group increases polarity, enhancing water solubility . The propanylamino group in the target compound may reduce hydrophobicity compared to PMA.
- Volatility : Ethyl 2-methoxyacetate (BP: 144°C) is less volatile than Methyl 2-hydroxyacetate (BP: 117°C) due to its larger alkyl chain . The target compound’s volatility is expected to align with PMA (BP: 146–152°C) .
- Reactivity: Amino groups (e.g., propanylamino) can act as nucleophiles or participate in Schiff base formation, distinguishing the target compound from non-amino analogs like PMA.
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